2-Amino-4-chloro-6-nitrophenol IUPAC name and CAS number
2-Amino-4-chloro-6-nitrophenol IUPAC name and CAS number
An In-depth Technical Guide to 2-Amino-4-chloro-6-nitrophenol
This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-nitrophenol, including its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic context. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The compound's formal identification is crucial for accurate research and documentation. Its IUPAC name is 2-amino-4-chloro-6-nitrophenol .[1] The Chemical Abstracts Service (CAS) has assigned it the registry number 6358-08-3 .[1]
| Identifier | Value |
| IUPAC Name | 2-amino-4-chloro-6-nitrophenol[1] |
| CAS Number | 6358-08-3[1] |
| Molecular Formula | C6H5ClN2O3[1] |
| Molecular Weight | 188.57 g/mol [1] |
| InChI | 1S/C6H5ClN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |
| InChIKey | MHAFRUMLQZZSIN-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C=C(C(=C1N)O)--INVALID-LINK--[O-])Cl[1] |
| Synonyms | 2-Amino-4-chloro-6-nitro-phenol, 5-Chloro-2-hydroxy-3-nitroaniline, Phenol, 2-amino-4-chloro-6-nitro-[1] |
Physicochemical Properties
2-Amino-4-chloro-6-nitrophenol appears as a solid.[1] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Physical Description | Solid[1] |
| Melting Point | 158-162 °C[2] |
| Boiling Point | 308.3±42.0 °C (Predicted)[2] |
| Density | 1.655±0.06 g/cm3 (Predicted)[2] |
| Assay | 97% |
| Solubility | Soluble[2] |
Synthesis and Experimental Protocols
The synthesis of substituted nitrophenols often involves multi-step reactions including nitration, chlorination, and reduction. Below is a representative workflow for the synthesis of related aminophenol compounds, followed by a specific experimental example for the reduction of a dinitrophenol to an aminonitrophenol, a key transformation in this chemical class.
Caption: A logical workflow for the synthesis of substituted aminonitrophenols.
Experimental Protocol: Partial Reduction of 2,4-Dinitrophenol (B41442)
This protocol describes the synthesis of 2-amino-4-nitrophenol (B125904) via the partial reduction of 2,4-dinitrophenol.[3] This method is illustrative of the selective reduction of one nitro group in the presence of another, a common challenge in the synthesis of compounds like 2-amino-4-chloro-6-nitrophenol.
Materials:
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2,4-Dinitrophenol (1.63 moles)
-
Ammonium (B1175870) chloride (11.6 moles)
-
Concentrated aqueous ammonia (B1221849) (100 ml)
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60% fused sodium sulfide (B99878) (5.4 moles)
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Glacial acetic acid
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Activated carbon (e.g., Norit)
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Water
Procedure:
-
A suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is placed in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer.[3]
-
600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added, and the mixture is heated to 85°C.[3]
-
The heat source is removed, and the mixture is allowed to cool. At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in ~100 g portions at 5-10 minute intervals to maintain the temperature between 80-85°C.[3]
-
After the addition is complete, the mixture is heated at 85°C for an additional 15 minutes.[3]
-
The reaction mixture is filtered while hot, and the filtrate is cooled overnight.[3]
-
The resulting crystals are collected and dissolved in 1.5 L of boiling water. The solution is then acidified with glacial acetic acid.[3]
-
The solution is treated with 10 g of activated carbon, filtered hot, and cooled to 20°C to crystallize the product.[3]
-
The brown crystals of 2-amino-4-nitrophenol are collected and dried.[3]
Biological Activity and Metabolism
While specific metabolic pathways for 2-amino-4-chloro-6-nitrophenol are not extensively detailed, studies on structurally similar compounds provide valuable insights. The biodegradation of the related compound 2-chloro-4-nitrophenol (2C4NP) by Burkholderia sp. RKJ 800 has been elucidated.[4][5] This pathway involves the initial removal of the nitro group followed by dechlorination.
The degradation proceeds through the formation of key intermediates, chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ), before the aromatic ring is cleaved.[4][5]
Caption: Biodegradation pathway of 2-Chloro-4-Nitrophenol by Burkholderia sp.[4][5]
Applications in Research and Development
2-Amino-4-chloro-6-nitrophenol and its isomers serve as important intermediates in various industrial applications.
-
Dye Synthesis: Isomers such as 2-amino-6-chloro-4-nitrophenol (B3029376) are used in the formulation of hair dye compositions.[6][7] The specific substitution pattern influences the resulting color and stability of the dye.
-
Pharmaceutical Research: As a substituted aminophenol, this compound belongs to a class of molecules often explored as building blocks in the synthesis of more complex bioactive molecules and pharmaceutical agents.[]
Safety and Handling
Proper handling of 2-Amino-4-chloro-6-nitrophenol is essential due to its potential hazards.
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Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Recommended personal protective equipment includes gloves, eye shields, and a dust mask (type N95). Exposure may lead to irritation of the skin, eyes, and mucous membranes.[1] In case of contamination, surfaces should be washed with 60-70% ethanol (B145695) followed by a soap and water solution.[1]
References
- 1. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-chloro-6-nitrophenol CAS#: 6358-08-3 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 6. 2-Amino-6-chloro-4-nitrophenol | 6358-09-4 [chemicalbook.com]
- 7. US5067966A - 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds - Google Patents [patents.google.com]
